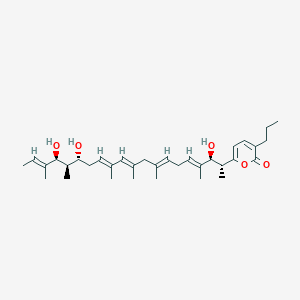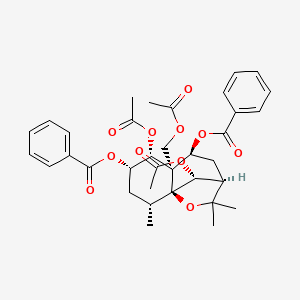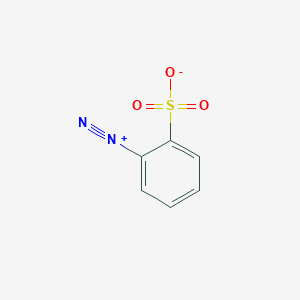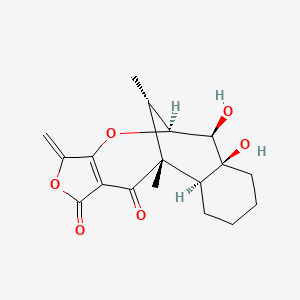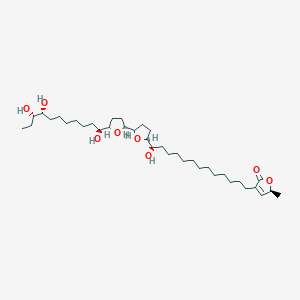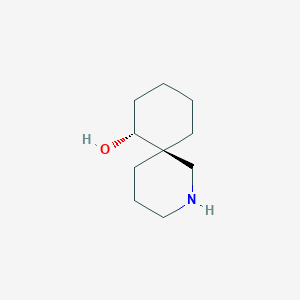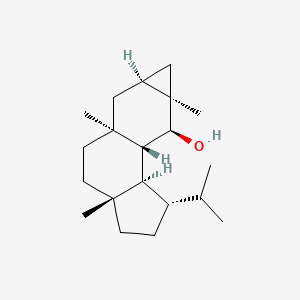
Methyl 4-(trifluoromethyl)picolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-(trifluoromethyl)picolinate” is a chemical compound with the formula C8H6F3NO2 . It is a derivative of picolinic acid, which is a pyridine carboxylic acid . The trifluoromethyl group (CF3) is a strong electron-withdrawing group, which can significantly affect the properties of the molecule .
Molecular Structure Analysis
The molecular structure of “Methyl 4-(trifluoromethyl)picolinate” consists of a pyridine ring with a trifluoromethyl group and a methyl ester group attached . The trifluoromethyl group is a strong electron-withdrawing group, which can significantly affect the electronic properties of the molecule .Physical And Chemical Properties Analysis
“Methyl 4-(trifluoromethyl)picolinate” has a molecular weight of 205.13 . It is expected to have high GI absorption and BBB permeability, and it is not a P-gp substrate . It has a Log Po/w (iLOGP) of 1.77 . More research is needed to provide a detailed analysis of its physical and chemical properties.Aplicaciones Científicas De Investigación
Herbicidal Applications
“Methyl 4-(trifluoromethyl)picolinate” is a part of the picolinic acid and picolinate compounds, which are a remarkable class of synthetic auxin herbicides . In recent years, two new picolinate compounds, halauxifen-methyl (Arylex TM active) and florpyrauxifen-benzyl (Rinskor TM active), have been launched as novel herbicides .
Synthetic Auxin Herbicides
“Methyl 4-(trifluoromethyl)picolinate” could potentially be used as a lead structure in the discovery of novel synthetic auxin herbicides . A study demonstrated that 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds could be used as potential lead structures in the discovery of novel synthetic auxin herbicides .
Molecular Docking
Molecular docking analyses revealed that certain compounds docked with the receptor auxin-signaling F-box protein 5 (AFB5) more intensively than picloram . This suggests that “Methyl 4-(trifluoromethyl)picolinate” could potentially be used in molecular docking studies.
Structure-Activity Relationship Studies
“Methyl 4-(trifluoromethyl)picolinate” could potentially be used in structure-activity relationship (SAR) studies. An adaptive three-dimensional quantitative structure–activity relationship model was constructed from these IC 50 values to guide the next step of the synthetic strategy .
Chemical Synthesis
“Methyl 4-(trifluoromethyl)picolinate” could potentially be used in chemical synthesis . The compound could serve as a building block in the synthesis of more complex molecules.
Material Science
“Methyl 4-(trifluoromethyl)picolinate” could potentially be used in material science . The compound could serve as a precursor in the synthesis of new materials.
Safety and Hazards
“Methyl 4-(trifluoromethyl)picolinate” is harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
methyl 4-(trifluoromethyl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-14-7(13)6-4-5(2-3-12-6)8(9,10)11/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCIYNOPRUVFHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450878 |
Source


|
| Record name | Methyl 4-(trifluoromethyl)picolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(trifluoromethyl)picolinate | |
CAS RN |
455941-78-3 |
Source


|
| Record name | Methyl 4-(trifluoromethyl)picolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

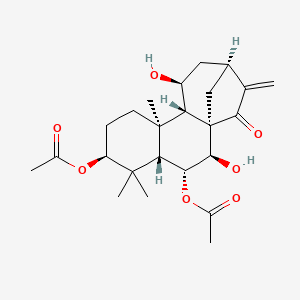
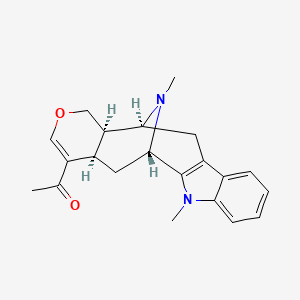
![zinc;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate](/img/structure/B1248420.png)
